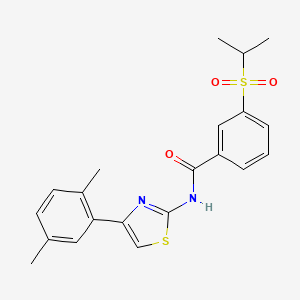

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-13(2)28(25,26)17-7-5-6-16(11-17)20(24)23-21-22-19(12-27-21)18-10-14(3)8-9-15(18)4/h5-13H,1-4H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHHDDQETGVKOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene and an appropriate alkylating agent.

Formation of the Benzamide Group: The benzamide group can be synthesized by reacting the thiazole derivative with an isocyanate or by amidation of the corresponding carboxylic acid.

Introduction of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced through sulfonylation using isopropylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole or benzamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's IUPAC name is N-(4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl)-3-(isopropylsulfonyl)benzamide. It has a molecular formula of with a molecular weight of approximately 359.4 g/mol. The thiazole ring and the sulfonamide group are crucial for its biological activity.

Research indicates that compounds containing thiazole moieties exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. These studies typically employ methods like the cup plate method to assess minimum inhibitory concentrations (MIC), revealing promising antibacterial effects at concentrations as low as 1 µg/mL in some cases .

Anticancer Potential

Thiazole derivatives have been explored for their anticancer properties. The presence of the thiazole ring enhances the interaction with biological targets involved in cancer progression. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in various applications:

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound shares core features with several analogs documented in the literature:

Key Observations :

- Sulfonyl Group Impact: The target compound’s isopropylsulfonyl group differs from phenylsulfonyl analogs (e.g., compounds 7–9).

- Thiazole vs.

- Benzamide vs.

Pharmacological Potential

- Anticancer Activity: Morpholinomethyl-substituted thiazoles (e.g., 4d) showed moderate cytotoxicity against cancer cell lines (IC₅₀: 10–20 μM) .

Biological Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the 2,5-dimethylphenyl group and the isopropylsulfonyl substituent enhances its chemical reactivity and biological profile.

- Molecular Formula : C₁₈H₁₈N₂O₂S₂

- Molecular Weight : 358.47 g/mol

Antitumor Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant antitumor properties. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl and thiazole rings can enhance cytotoxicity against various cancer cell lines.

- Case Study : A study demonstrated that derivatives of thiazole exhibited IC₅₀ values ranging from 0.85 μM to 6.75 μM against lung cancer cell lines (A549, HCC827, NCI-H358) . The presence of electron-donating groups like methyl at specific positions on the phenyl ring significantly increased activity.

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound A | A549 | 2.12 ± 0.21 |

| Compound B | HCC827 | 5.13 ± 0.97 |

| Compound C | NCI-H358 | 0.85 ± 0.05 |

Antiviral Activity

Thiazole derivatives have also shown promise as antiviral agents. For instance, certain thiazole compounds have been reported to inhibit the activity of viral polymerases effectively.

- Research Findings : In vitro studies revealed that thiazole derivatives inhibited NS5B RNA polymerase activity by over 95% with IC₅₀ values around 32 μM . This suggests potential applications in treating viral infections such as Hepatitis C.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may interfere with key enzymes involved in cancer cell proliferation and viral replication.

- Induction of Apoptosis : Thiazole derivatives often trigger apoptosis in cancer cells through various signaling pathways, including the activation of caspases.

- DNA Interaction : Some studies suggest that thiazole compounds bind to DNA, disrupting replication and transcription processes .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Antitumor Activity (IC₅₀ μM) |

|---|---|---|

| Compound D | N-(4-(3-methylphenyl)thiazol-2-yl)-benzamide | 3.50 |

| Compound E | N-(4-(4-methoxyphenyl)thiazol-2-yl)-benzamide | 4.20 |

| This compound | - | TBD |

Q & A

Q. What are the key synthetic routes for preparing N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide?

The synthesis involves multi-step reactions:

- Thiazole ring formation : Cyclization of precursors like 2-aminothiophenol with aldehydes or ketones under acidic conditions.

- Sulfonylation : Introduction of the isopropylsulfonyl group via sulfonyl chloride intermediates in anhydrous solvents (e.g., dichloromethane).

- Benzamide coupling : Amide bond formation using coupling agents like EDC/HOBt or DCC. Optimization of reaction time, temperature (~60–80°C), and solvent polarity (e.g., DMF, acetonitrile) is critical for yield improvement .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural confirmation : H/C NMR for functional group analysis, IR spectroscopy for sulfonyl and amide bond verification.

- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion identification.

- Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry, if applicable .

Q. What preliminary biological assays are used to evaluate its activity?

- Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases to identify target engagement .

Q. How is solubility optimized for in vitro studies?

- Use co-solvents like DMSO (<1% v/v) or surfactants (e.g., Tween-80).

- Adjust pH with buffered saline (PBS, pH 7.4) for aqueous stability.

- Lyophilization for long-term storage in anhydrous form .

Q. What structural features correlate with its biological activity?

- Thiazole ring : Essential for π-π stacking with protein targets.

- Sulfonyl group : Enhances hydrophilicity and hydrogen bonding.

- Substituent effects : 2,5-Dimethylphenyl improves lipophilicity, potentially increasing membrane permeability .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

- Design of Experiments (DoE) : Screen variables (temperature, solvent ratio, catalyst loading) to identify optimal conditions.

- Continuous flow chemistry : Reduces side reactions and improves heat transfer for exothermic steps.

- Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported HOBt) to enhance efficiency .

Q. What strategies elucidate the compound’s mechanism of action?

- Target identification : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity.

- Pathway analysis : RNA-seq or proteomics to track downstream gene/protein expression changes.

- Mutagenesis studies : Modify putative binding residues in target enzymes (e.g., kinases) to validate interactions .

Q. How can contradictory bioactivity data across assays be resolved?

- Dose-response validation : Repeat assays with extended concentration ranges (nM–µM) to rule out false positives.

- Orthogonal assays : Confirm cytotoxicity via ATP-based viability assays alongside MTT.

- Cell line authentication : Ensure genetic consistency using STR profiling to avoid variability .

Q. What computational methods predict target selectivity?

- Molecular docking : AutoDock Vina or Glide to model binding poses in protein active sites (e.g., COX-2, EGFR).

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability.

- Pharmacophore modeling : Identify critical interaction points using Schrödinger Phase .

Q. Why might in vitro activity fail to translate to in vivo models?

Q. How is metabolic stability assessed during preclinical development?

Q. What approaches validate selectivity against related off-targets?

- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler).

- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells.

- CRISPR-Cas9 knockouts : Eliminate putative targets to assess phenotypic rescue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.